molecular formula C10H18ClNO2 B1476933 3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2097996-98-8

3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

Cat. No. B1476933
CAS RN: 2097996-98-8
M. Wt: 219.71 g/mol
InChI Key: IBTHRMFPDKSPJF-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a chemical compound with the molecular formula C10H18ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for 3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of 3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Synthesis of Pyrrolidine Derivatives

  • Synthesis of Agrochemicals and Medicinal Compounds : The reaction of N-substituted 4-methyl-2-pyrrolidinones, carrying chlorine atoms, with alkaline methoxide yields 5-methoxylated 3-pyrrolin-2-ones. These products are valuable for developing agrochemicals and medicinal compounds, demonstrating the compound's utility as a precursor in synthetic organic chemistry (Ghelfi et al., 2003).

Pharmacological Applications

  • Antiarrhythmic and Antihypertensive Effects : A study reported the synthesis and testing of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for their electrocardiographic, antiarrhythmic, and antihypertensive activities. Compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety showed strong antiarrhythmic and antihypertensive activities, indicating potential for therapeutic applications (Malawska et al., 2002).

Chemical Identification and Derivatization

  • Identification and Derivatization of Cathinones : The study focused on identifying novel hydrochloride salts of cathinones and exploring their properties through various spectroscopic techniques. This research underscores the importance of derivatives in forensic science, offering methods for substance identification and analysis (Nycz et al., 2016).

Material Science

  • Electrochemical Synthesis and Applications : The electrochemical synthesis of N-linked polybispyrroles, based on derivatives, was investigated for their electrochromic and ion receptor properties. This research demonstrates the material science applications of such derivatives, especially in developing smart materials and sensors (Mert et al., 2013).

Mechanism of Action

properties

IUPAC Name

3-chloro-1-[2-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-2-14-8-9-4-3-7-12(9)10(13)5-6-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTHRMFPDKSPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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